2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one
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Overview
Description
2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one is a nitrogen-containing heterocycle with significant potential in the field of drug discovery. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and challenging scaffold to synthesize . The interest in this compound has grown due to its synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one typically involves intramolecular cyclization reactions. One common method starts with 6-oxabicyclo[3.2.1]oct-3-en-7-one, which undergoes a three-step process to form the desired compound . The steps include opening the lactone ring with amines to form amides, followed by reduction with lithium aluminium hydride to yield amino alcohols .
Industrial Production Methods
The use of flow chemistry and continuous processing can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the hydroxy group at the 2-position.
6-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in place of the nitrogen atom.
Uniqueness
2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one is unique due to its specific substitution pattern and the presence of both nitrogen and hydroxy functional groups. This combination enhances its reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-hydroxy-6-azabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H11NO2/c9-6-2-1-4-3-5(6)7(10)8-4/h4-6,9H,1-3H2,(H,8,10) |
InChI Key |
RWGGGPWVIRCTJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1NC2=O)O |
Origin of Product |
United States |
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